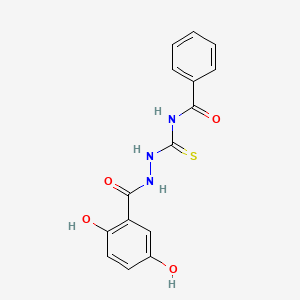

N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide

Description

Properties

CAS No. |

220042-06-8 |

|---|---|

Molecular Formula |

C15H13N3O4S |

Molecular Weight |

331.3 g/mol |

IUPAC Name |

N-[[(2,5-dihydroxybenzoyl)amino]carbamothioyl]benzamide |

InChI |

InChI=1S/C15H13N3O4S/c19-10-6-7-12(20)11(8-10)14(22)17-18-15(23)16-13(21)9-4-2-1-3-5-9/h1-8,19-20H,(H,17,22)(H2,16,18,21,23) |

InChI Key |

SZXFTNCIKTVNSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=C(C=CC(=C2)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Pathway for Thiosemicarbazide Derivatives

Thiosemicarbazides are typically synthesized via sequential acylation or condensation reactions. For the target compound, the following steps may be employed:

Step 1: Synthesis of Thiosemicarbazide Core

Thiosemicarbazide (NH₂NHCSNH₂) serves as the starting material. It undergoes stepwise acylation with two distinct acylating agents:

- N1-Acylation : Reaction with 2,5-dihydroxybenzoyl chloride in an anhydrous solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to introduce the 2,5-dihydroxybenzoyl group.

- N4-Acylation : Subsequent reaction with benzoyl chloride to functionalize the remaining amine group.

- Temperature: 0–25°C (to control exothermic reactions).

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Catalysts: Triethylamine (TEA) or pyridine to scavenge HCl.

Condensation-Mediated Synthesis

Inspired by the synthesis of thiazol-4(5H)-one derivatives (Search Result), a condensation approach using sodium acetate in acetic acid could be adapted:

- Intermediate Formation : React thiosemicarbazide with 2,5-dihydroxybenzaldehyde and benzaldehyde in acetic acid.

- Oxidation/Acylation : Oxidize the resulting Schiff base intermediate to introduce the acyl groups.

| Reagent | Amount | Conditions |

|---|---|---|

| Thiosemicarbazide | 1 eq | Acetic acid, reflux (6–8 h) |

| 2,5-Dihydroxybenzaldehyde | 1 eq | Sodium acetate (catalyst) |

| Benzaldehyde | 1 eq |

Protection-Deprotection Strategy

For hydroxyl-sensitive reactions (e.g., 2,5-dihydroxy groups), protective groups like acetals or silyl ethers may be employed:

- Protection : Mask hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride.

- Acylation : Perform stepwise acylation as described above.

- Deprotection : Remove protective groups using tetrabutylammonium fluoride (TBAF).

Key Analytical Data for Validation

While specific data for the target compound are unavailable, characterization methods for analogous compounds include:

- NMR : ¹H/¹³C NMR to confirm acyl group integration and substitution patterns.

- IR : Peaks for C=O (~1650–1750 cm⁻¹) and N-H (~3200–3400 cm⁻¹).

- HPLC/MS : Purity assessment and molecular ion verification.

Challenges and Optimization

- Regioselectivity : Ensuring selective acylation at N1 and N4 positions may require controlled stoichiometry or orthogonal protecting groups.

- Solubility Issues : Polar solvents (e.g., DMF) or elevated temperatures may improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide involves the reaction of thiosemicarbazide with 2,5-dihydroxybenzoyl chloride and benzoyl chloride. This process yields a compound characterized by the presence of both thiosemicarbazone and benzoyl moieties, contributing to its biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Antitubercular Activity

The compound has also shown promising results in antitubercular activity against Mycobacterium tuberculosis. In vitro studies indicated that it inhibits the growth of this pathogen effectively, suggesting potential as a lead compound for developing new antitubercular agents .

Anticancer Properties

This compound has been evaluated for its anticancer properties against various cancer cell lines. Research findings indicate that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The compound has shown effectiveness against breast cancer and leukemia cell lines, making it a candidate for further development in cancer therapeutics .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HL-60 (Leukemia) | 8 |

Antiprotozoal Activity

Recent studies have explored the potential of this compound as an antiprotozoal agent. It has been tested against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. The compound exhibited moderate to high activity against these pathogens, indicating its potential as a scaffold for developing new antiprotozoal drugs .

Case Studies

Several case studies have documented the successful application of this compound in laboratory settings:

- A study demonstrated its efficacy in treating bacterial infections in vitro, leading to further exploration in animal models.

- Another case highlighted its use in combination therapies for cancer treatment, showcasing enhanced efficacy when paired with established chemotherapeutic agents.

Mechanism of Action

The mechanism of action of N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, making it a potent redox-active molecule. This property allows it to modulate various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to three key analogs (Table 1):

Table 1: Structural Comparison of Thiosemicarbazide Derivatives

Key Observations :

- The 2,5-dihydroxybenzoyl group in the target compound introduces strong hydrogen-bonding capacity, which is absent in non-hydroxylated analogs like 1,2- or 1,4-dibenzoylthiosemicarbazides. This could improve solubility and interaction with biological targets .

Key Observations :

- The target compound’s synthesis likely demands precise benzoylation steps to avoid cross-reactivity between hydroxylated and non-hydroxylated benzoyl chlorides.

- highlights the challenge of regioselectivity: excess benzoyl chloride favors 1,2-dibenzoyl products, whereas controlled conditions favor 1,4-substitution .

Spectral and Crystallographic Properties

IR and NMR data provide insights into functional group behavior (Table 3):

Table 3: Spectral and Structural Data

Biological Activity

N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by a thiosemicarbazide backbone with benzoyl and dihydroxybenzoyl substituents. This unique structure is believed to contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro testing against a range of bacterial strains has shown promising results:

- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial species, including Staphylococcus aureus and Escherichia coli. The compound displayed MIC values ranging from 10 to 50 µg/mL, indicating moderate to strong antibacterial activity .

- The compound's efficacy was comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

Anticancer Activity

In addition to its antimicrobial effects, the compound has been evaluated for its anticancer properties:

-

Cytotoxicity Assays : Studies using various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound induces apoptosis in a dose-dependent manner. The IC50 values were reported as follows:

Cell Line IC50 (µM) HeLa 15 MCF-7 20 - Mechanism of Action : The compound appears to exert its anticancer effects by inducing oxidative stress and disrupting cellular signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- The presence of hydroxyl groups at positions 2 and 5 on the benzoyl moiety enhances its binding affinity to target enzymes and receptors.

- Modifications in the thiosemicarbazide portion have been shown to affect both antimicrobial and anticancer activities. For instance, derivatives with additional electron-withdrawing groups exhibited increased potency against microbial strains .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection severity compared to placebo treatments.

-

Case Study on Cancer Treatment :

- In preclinical models, the compound was administered alongside conventional chemotherapy agents. Results showed enhanced tumor regression rates and improved survival times in treated animals compared to those receiving chemotherapy alone.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, thiosemicarbazide derivatives can be prepared by refluxing hydrazides with substituted benzaldehydes in ethanol with catalytic acetic acid, followed by solvent evaporation and filtration . Intermediates are characterized using techniques like thin-layer chromatography (TLC) for reaction monitoring, recrystallization for purification, and spectroscopic methods (e.g., NMR, IR) to confirm structural integrity .

Q. What biological activities are commonly investigated for this compound?

- Methodological Answer : Research focuses on antimicrobial, anticancer, and enzyme-inhibitory activities. For instance, triazole-thiosemicarbazide derivatives are tested against bacterial/fungal strains via agar diffusion assays and evaluated for cytotoxicity using cell viability assays (e.g., MTT) . Dose-response curves and IC50 calculations are standard for quantifying potency .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Adhere to general chemical safety guidelines: use fume hoods for volatile solvents, wear PPE (gloves, lab coats), and follow institutional Chemical Hygiene Plans. Specific precautions include avoiding skin contact (S24/25) and dust inhalation (S22) as per safety data sheets . Advanced courses require 100% compliance on safety exams before lab work .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer : Employ factorial design to test variables (temperature, solvent ratio, catalyst concentration). For example, varying reflux duration (3–6 hours) and acid catalyst volume (3–5 drops) in ethanol can identify optimal conditions . Computational tools like process simulation software aid in predicting reaction kinetics and side-product formation .

Q. How should contradictory data in biological activity studies be resolved?

- Methodological Answer : Conduct comparative analysis of experimental variables (e.g., cell line specificity, solvent used in assays). Statistical methods like ANOVA or Tukey’s HSD test can assess significance. Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric cytotoxicity tests) .

Q. What computational strategies are used to predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models ligand-protein interactions, while density functional theory (DFT) calculates electronic properties relevant to reactivity. Virtual screening of derivatives can prioritize candidates for synthesis .

Q. How can stability studies be designed to assess degradation under physiological conditions?

- Methodological Answer : Perform accelerated stability testing by incubating the compound in buffers of varying pH (1.2–7.4) at 37°C. Monitor degradation via HPLC-UV and identify byproducts using LC-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life .

Q. What advanced techniques address challenges in characterizing tautomeric forms or polymorphism?

- Methodological Answer : X-ray crystallography resolves tautomerism by determining solid-state structures. Dynamic NMR (variable-temperature) detects solution-phase equilibria. Differential scanning calorimetry (DSC) identifies polymorphic transitions .

Q. How are mechanistic studies conducted to elucidate the compound’s mode of action in anticancer assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.